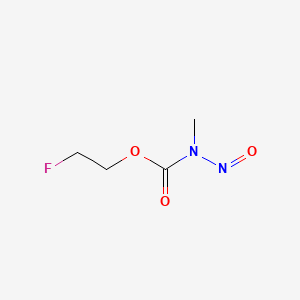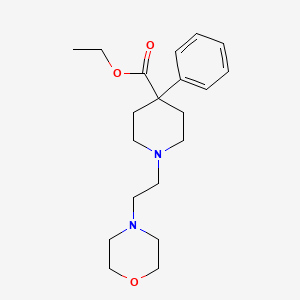
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is a deuterated derivative of a compound that features an indole structure. This compound is notable for its incorporation of deuterium atoms, which can influence its chemical and physical properties. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine typically involves multiple steps, including the introduction of deuterium atoms and the formation of the indole structure. The process may start with the deuteration of precursor molecules, followed by a series of reactions to construct the indole ring and attach the phenylmethoxy and ethanamine groups. Common reagents used in these reactions include deuterated solvents, catalysts, and protecting groups to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects due to the presence of deuterium.
Biology: Employed in metabolic studies to trace the pathways and interactions of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes that benefit from the unique properties of deuterated compounds.
Mécanisme D'action
The mechanism of action of 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic fate. These effects are often studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine: A closely related compound with a similar structure but different substitution pattern on the indole ring.
N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine: The non-deuterated version of the compound, used for comparison in isotope effect studies.
Uniqueness
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine is unique due to its deuterium content, which imparts distinct chemical and physical properties. These properties make it valuable for research applications that require precise control over reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15/h3-9,12-13,20H,10-11,14H2,1-2H3/i10D2,11D2 |
Clé InChI |
IDIJUWFVRXORPJ-MKQHWYKPSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)







![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
